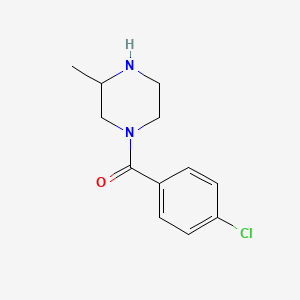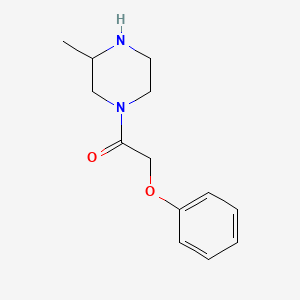
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, or 5-F2MPA, is a compound of interest to scientists due to its potential to act as a ligand of nicotinic acetylcholine receptors (nAChRs). nAChRs are proteins that are located on the surface of cells and are involved in a variety of physiological functions, including muscle contraction, memory formation, and learning. 5-F2MPA has been studied for its potential to interact with nAChRs in a manner that could be beneficial for various medical applications.
科学的研究の応用
5-F2MPA has been studied for its potential to interact with 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95% in a manner that could be beneficial for various medical applications. It has been shown to act as a partial agonist of the nicotinic acetylcholine receptor, meaning that it can activate the receptor to a certain degree, but not as strongly as a full agonist. 5-F2MPA has been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential to be used as an analgesic and an anti-inflammatory agent.
作用機序
5-F2MPA binds to the nicotinic acetylcholine receptor in a manner that is similar to that of other agonists. It binds to the receptor site and causes a conformational change in the receptor, which leads to the opening of an ion channel. This opening of the ion channel leads to the influx of ions, which causes the receptor to become activated.
Biochemical and Physiological Effects
The activation of the nicotinic acetylcholine receptor by 5-F2MPA leads to a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which can lead to an increase in cognitive function and memory formation. It has also been shown to increase the release of norepinephrine and serotonin, which can lead to an increase in mood and alertness. Additionally, 5-F2MPA has been shown to have antinociceptive and anti-inflammatory effects.
実験室実験の利点と制限
The use of 5-F2MPA has several advantages for lab experiments. It has a high purity of 95%, which means that it is relatively easy to obtain and use in experiments. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to consider when using 5-F2MPA in experiments. It is not as potent as other agonists, which means that it may not be as effective in producing the desired results. Additionally, it is not as selective as other agonists, which means that it may interact with other receptors in addition to the nicotinic acetylcholine receptor.
将来の方向性
The potential future directions for 5-F2MPA are numerous. It has been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential to be used as an analgesic and an anti-inflammatory agent. Further research is needed to determine the exact mechanism of action of 5-F2MPA and to identify any potential side effects. Additionally, further research is needed to determine the optimal dosage and formulation for the use of 5-F2MPA in clinical trials. Finally, further research is needed to identify any potential interactions between 5-F2MPA and other drugs or compounds.
合成法
5-F2MPA can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of 5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. This reaction yields a product with a purity of 95%. Other methods of synthesis include the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of a base catalyst, the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of a hydrogen halide, and the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of an organometallic catalyst.
特性
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONAAQWEWJMPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647033 |
Source


|
| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
887976-43-4 |
Source


|
| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














